![molecular formula C15H11Cl2NO4 B1682559 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid CAS No. 351424-20-9](/img/structure/B1682559.png)
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
Overview
Description
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid, also known as CBA, is a cell penetrant, potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It does not show significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 . It has been found to rescue the functional expression of mutant A432T TRPM4 in cells .
Molecular Structure Analysis
The molecular formula of CBA is C15H11Cl2NO4 . It has a molecular weight of 340.158 Da . The structure includes a benzoic acid moiety, an acetyl group, and two chlorophenyl groups .Chemical Reactions Analysis
CBA is known to inhibit TRPM4 channels . It has been found to have a significant effect on Ca2±activated cation currents in PACs .Physical And Chemical Properties Analysis
CBA has a molecular weight of 340.2 g/mol . It has a topological polar surface area of 75.6 Ų . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass is 339.0065132 g/mol .Scientific Research Applications
Inhibition of TMEM206 Mediated Currents
CBA has been found to inhibit TMEM206 mediated currents . TMEM206 is a protein that conducts chloride ions across plasma and vesicular membranes when activated at low pH . This function of TMEM206 has been reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .
Role in Colorectal Cancer Cells
Research has shown that CBA does not contribute to acid-induced cell death in colorectal cancer cells . This suggests that TMEM206 is not a critical mediator of acid-induced cell death in these cells .
Small Molecule Inhibitor of TMEM206
CBA acts as a small molecule inhibitor of TMEM206 . It has an IC50 (half maximal inhibitory concentration) of 9.55 µM at low pH . However, its inhibitory efficacy is limited at pH 6.0 .
Potential Scaffold for Future TMEM206 Inhibitors
Despite its limitations, CBA is a potent inhibitor for functional studies at pH 4.5 . It may serve as a promising scaffold for the development of future TMEM206 inhibitors .
Inhibition of TRPM4
CBA is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . TRPM4 is a protein that is involved in many physiological processes, including immune response, insulin secretion, and cardiac rhythm .
Anti-inflammatory Activity
A group of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, which includes CBA, exhibits anti-inflammatory activity . These compounds have shown moderate to excellent activity range (25–86% inhibition at their maximum inhibition activity) in comparison with diclofenac sodium, a commonly used anti-inflammatory drug .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid, also known as CBA, is the Transient Receptor Potential Melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis in cells .
Mode of Action
CBA is a cell-penetrant, potent, and selective inhibitor of TRPM4 . CBA interacts with TRPM4, inhibiting its activity and thereby affecting the calcium homeostasis within the cell .
Biochemical Pathways
The inhibition of TRPM4 by CBA affects the calcium-dependent signaling pathways within the cell . Calcium ions play a crucial role in various cellular processes, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling . By inhibiting TRPM4, CBA can potentially influence these processes.
Pharmacokinetics
It is known that cba is soluble in dmso at a concentration of 2 mg/ml , which suggests that it may have good bioavailability
Result of Action
CBA exhibits neuroprotective activity against glutamate-induced neurodegeneration . It also rescues the functional expression of mutant A432T TRPM4 in cells .
Action Environment
The efficacy of CBA is influenced by the pH of the environment. Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 . This suggests that the action, efficacy, and stability of CBA can be influenced by environmental factors such as pH.
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-9-5-6-10(15(20)21)12(7-9)18-14(19)8-22-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQCJPCMPGKEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.